tert-Butyl 6-fluoro-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate
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Overview
Description
Tert-Butyl 6-fluoro-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate is a useful research compound. Its molecular formula is C16H19FN2O2 and its molecular weight is 290.338. The purity is usually 95%.
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Scientific Research Applications
Condensation Reactions and Chemical Synthesis
Research indicates the utility of tert-Butyl 6-fluoro-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate in novel condensation reactions, specifically in the development of new synthetic pathways. For instance, it has been used in the condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides. This process, facilitated by di-tert-butyl dicarbonate (Boc2O), catalytic 4-(dimethylamino)pyridine (DMAP), and 2,6-lutidine, is applicable to a wide range of non-nucleophilic nitrogen compounds, including indoles and pyrroles, showcasing its versatility in acylation reactions with high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016).
Radiopharmaceutical Synthesis
Another significant application is in the radiosynthesis of [(18)F]T807, a tau radiopharmaceutical used in PET imaging for neurodegenerative diseases. A simplified one-step method for its synthesis involves using a more soluble protected precursor, demonstrating the compound's role in facilitating the production of clinically relevant radiotracers. This advancement underscores the importance of this compound in developing new diagnostic tools for early clinical trials (Shoup et al., 2013).
Organic and Medicinal Chemistry
Furthermore, this compound is integral to the synthesis and development of new organic molecules with potential medicinal applications. It has been involved in coupling reactions with arylboronic acids to produce series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, indicating its role in diversifying pharmacophore models for drug discovery and development (Wustrow & Wise, 1991).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, contributing to its potential biological activities.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways
Result of Action
The diverse biological activities of indole derivatives suggest that the compound could have a wide range of effects at the molecular and cellular levels .
Properties
IUPAC Name |
tert-butyl 6-fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c1-16(2,3)21-15(20)19-7-6-11-12-8-10(17)4-5-13(12)18-14(11)9-19/h4-5,8,18H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSIUGCDQVQEEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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